Cas no 2176843-78-8 (1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one)

2176843-78-8 structure
Nome del prodotto:1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one
1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS034007584
- 1-{6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-yl}prop-2-en-1-one
- Z2738285803
- EN300-26597367
- 2176843-78-8
- 1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one
- 1-(2′,3′-Dihydro-6′-methoxyspiro[cyclopropane-1,4′(1′H)-isoquinolin]-2′-yl)-2-propen-1-one
- 1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one
-
- Inchi: 1S/C15H17NO2/c1-3-14(17)16-9-11-4-5-12(18-2)8-13(11)15(10-16)6-7-15/h3-5,8H,1,6-7,9-10H2,2H3
- Chiave InChI: QXFRBTYBUDEVPD-UHFFFAOYSA-N
- Sorrisi: C(N1CC2(C3=C(C1)C=CC(OC)=C3)CC2)(=O)C=C
Proprietà calcolate
- Massa esatta: 243.125928785g/mol
- Massa monoisotopica: 243.125928785g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 443.7±45.0 °C(Predicted)
- pka: -1.02±0.20(Predicted)
1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597367-0.05g |
1-{6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-yl}prop-2-en-1-one |
2176843-78-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one Letteratura correlata
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
2. Back matter
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2176843-78-8 (1-{6'-methoxy-2',3'-dihydro-1'H-spirocyclopropane-1,4'-isoquinoline-2'-yl}prop-2-en-1-one) Prodotti correlati
- 927426-02-6((1S)-2-[4-(benzyloxy)phenyl]-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine)
- 2680713-64-6(benzyl N-(5-bromoquinazolin-2-yl)carbamate)
- 98280-32-1((4-chloro-6-methylpyridin-2-yl)methanol)
- 1479081-23-6(6-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano4,3-bindole-2,2-dione)
- 1251711-22-4((E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethene-1-sulfonamide)
- 2060030-04-6(3-hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride)
- 2418720-01-9(tert-butyl 4-3-amino-5-(methoxycarbonyl)-2-methylphenylpiperazine-1-carboxylate)
- 2172581-04-1(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidooxan-4-yl}acetic acid)
- 1803782-91-3(Ethyl 4-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate)
- 112106-16-8((R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
